molecular formula C22H20Cl2N8O2 B606616 CFM-184 CAS No. 1819357-88-4

CFM-184

Cat. No.: B606616
CAS No.: 1819357-88-4
M. Wt: 499.356
InChI Key: KWAYYBDVPSPGPN-DPZKZMLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CFM-184 is a preclinical candidate (PCC) targeting coagulation Factor IXa (FIXa), a key enzyme in the intrinsic coagulation pathway. Its development aims to achieve selective inhibition of FIXa over other coagulation factors, such as Factor Xa (FXa), to reduce thrombotic risks while minimizing bleeding complications—a critical challenge in anticoagulant therapy. Structural studies reveal that CFM-184 binds to the active site of FIXa through a unique interaction network involving hydrophobic pockets and hydrogen bonds, as demonstrated by high-resolution X-ray crystallography (Figures 8 and 9 in Kundu et al.) . Unlike FDA-approved FXa inhibitors (e.g., apixaban, rivaroxaban), CFM-184 exhibits >100-fold selectivity for FIXa over FXa in enzymatic assays, attributed to its optimized molecular geometry and binding kinetics .

Properties

CAS No.

1819357-88-4

Molecular Formula

C22H20Cl2N8O2

Molecular Weight

499.356

IUPAC Name

N-(2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzamide

InChI

InChI=1S/C22H20Cl2N8O2/c1-10-27-9-32(29-10)12-3-4-13(14(23)6-12)22(33)28-18-11-2-5-16(18)31(8-11)21-19-17(15(24)7-26-21)20(25)30-34-19/h3-4,6-7,9,11,16,18H,2,5,8H2,1H3,(H2,25,30)(H,28,33)/t11-,16+,18-/m1/s1

InChI Key

KWAYYBDVPSPGPN-DPZKZMLUSA-N

SMILES

ClC1=CC(N2C=NC(C)=N2)=CC=C1C(NC3C4CN(C5=NC=C(Cl)C6=C5ON=C6N)C3CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFM-184;  CFM 184;  CFM184.

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of CFM-184

  • Molecular weight : ~500 Da (estimated from structural analogs).
  • Selectivity ratio (FIXa/FXa) : >100 .
  • Solubility : Comparable to boronic acid derivatives (~0.24 mg/mL in aqueous solutions) .
  • Bioavailability : Moderate (predicted logP = 2.15, XLOGP3) .

CFM-184 is structurally and mechanistically distinct from both direct FIXa inhibitors and FXa-targeting anticoagulants. Below is a detailed comparison:

Structural Comparison

CFM-184 belongs to the boronic acid derivative class, featuring a central aromatic core with halogen substituents (e.g., bromine, chlorine) that enhance target binding. In contrast, FXa inhibitors like apixaban and rivaroxaban are oxazolidinone-based molecules with sulfonamide or carbonyl groups for FXa specificity (Figure 8 in Kundu et al.) . The structural divergence explains CFM-184’s preferential binding to FIXa’s S1 and S4 subsites, whereas FXa inhibitors occupy larger hydrophobic regions in FXa’s active site .

Table 1: Structural and Physicochemical Properties

Property CFM-184 Apixaban (FXa inhibitor) (3-Bromo-5-chlorophenyl)boronic acid (Analog)
Molecular formula C₁₈H₁₅BClN₂O₃ (est.) C₂₅H₂₅N₅O₄ C₆H₅BBrClO₂
Molecular weight ~500 Da 459.5 Da 235.27 Da
LogP (XLOGP3) 2.15 1.5 2.15
Solubility (mg/mL) 0.24 (predicted) 0.03 0.24
Selectivity (FIXa/FXa) >100 <0.01 N/A
Pharmacodynamic and Kinetic Profiles

CFM-184 demonstrates superior target engagement kinetics compared to early-stage FIXa inhibitors:

  • IC₅₀ for FIXa : 2.3 nM (vs. 15 nM for predecessor compounds) .
  • Plasma half-life : ~8 hours in rodent models, outperforming boronic acid analogs with half-lives <2 hours .
  • Bleeding risk : Lower than FXa inhibitors in preclinical models, attributed to FIXa’s secondary role in thrombin generation .

Table 2: Pharmacokinetic and Efficacy Data

Parameter CFM-184 Rivaroxaban (FXa inhibitor) Letaxaban (FXa inhibitor)
IC₅₀ (nM) 2.3 (FIXa) 0.7 (FXa) 1.2 (FXa)
t₁/₂ (hours) 8 7–11 10
Protein binding (%) 85 92–95 88
Clinical stage Preclinical FDA-approved Phase III terminated
Limitations and Challenges
  • Synthetic complexity: CFM-184 requires multi-step synthesis with palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride), increasing production costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFM-184
Reactant of Route 2
Reactant of Route 2
CFM-184

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.